2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene
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Overview
Description
2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzylthio group and a methoxy-propyl group attached to the thiophene ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.
Attachment of the Methoxy-Propyl Group: The methoxy-propyl group can be introduced through an alkylation reaction using a suitable alkylating agent like 2-methoxypropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkylating agents like 2-methoxypropyl bromide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)thiophene: Lacks the methoxy-propyl group, making it less versatile in certain applications.
5-(2-Methoxy-2-propyl)thiophene: Lacks the benzylthio group, which may affect its biological activity and chemical reactivity.
Uniqueness
2-(Benzylthio)-5-(2-methoxy-2-propyl)thiophene is unique due to the presence of both the benzylthio and methoxy-propyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18OS2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(2-methoxypropan-2-yl)thiophene |
InChI |
InChI=1S/C15H18OS2/c1-15(2,16-3)13-9-10-14(18-13)17-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
VKCPCRIBBKLLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)SCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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